(4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone (4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 57600-76-7
VCID: VC8125548
InChI: InChI=1S/C15H13ClO3/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9H,1-2H3
SMILES: COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)OC
Molecular Formula: C15H13ClO3
Molecular Weight: 276.71 g/mol

(4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone

CAS No.: 57600-76-7

Cat. No.: VC8125548

Molecular Formula: C15H13ClO3

Molecular Weight: 276.71 g/mol

* For research use only. Not for human or veterinary use.

(4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone - 57600-76-7

Specification

CAS No. 57600-76-7
Molecular Formula C15H13ClO3
Molecular Weight 276.71 g/mol
IUPAC Name (4-chlorophenyl)-(2,4-dimethoxyphenyl)methanone
Standard InChI InChI=1S/C15H13ClO3/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9H,1-2H3
Standard InChI Key SGYOZOYWIMPKAO-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)OC
Canonical SMILES COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)OC

Introduction

Chemical Identity and Structural Analysis

Table 1: Key Identifiers of (4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone

PropertyValue
CAS Number57600-76-7
Molecular FormulaC₁₅H₁₃ClO₃
Molecular Weight276.715 g/mol
Exact Mass276.055 Da
Topological Polar Surface Area35.53 Ų
LogP (Octanol-Water)3.588

Synthesis and Manufacturing

Friedel-Crafts Acylation Routes

Cadamuro et al. (1987) pioneered a Friedel-Crafts acylation approach using 1,3-dimethoxybenzene and 4-chlorobenzoyl chloride in the presence of AlCl₃ as a Lewis catalyst . This method achieved yields of 72–78% under anhydrous conditions at 0–5°C, with reaction times of 4–6 hours. The protocol emphasized strict moisture control to prevent hydrolysis of the acyl chloride intermediate.

Alternative Methodologies

A 2007 patent by COLORADO STATE UNIVERSITY RESEARCH FOUNDATION disclosed a microwave-assisted synthesis reducing reaction times to 15–20 minutes while maintaining comparable yields . This green chemistry approach utilized solvent-free conditions and catalytic amounts of iodine (5 mol%), demonstrating the compound’s compatibility with modern synthetic techniques.

Table 2: Comparative Synthesis Protocols

ParameterCadamuro (1987)Microwave (2007)
CatalystAlCl₃I₂
Temperature0–5°C150°C
Time4–6 hours15–20 minutes
Yield72–78%68–75%

Physicochemical Properties and Stability

Solubility and Partitioning Behavior

With a calculated LogP of 3.588 , the compound demonstrates moderate lipophilicity, suggesting favorable membrane permeability. Experimental solubility data in common solvents includes:

  • Ethanol: 12.4 mg/mL at 25°C

  • Dichloromethane: 89.7 mg/mL at 25°C

  • Water: <0.1 mg/mL at 25°C

The 2,4-dimethoxy substitution pattern enhances solubility in polar aprotic solvents compared to unsubstituted benzophenone derivatives.

Thermal Stability

Differential scanning calorimetry (DSC) studies indicate a decomposition onset temperature of 218°C, with no observable melting point below this threshold . This thermal resilience facilitates its use in high-temperature reactions without structural degradation.

Research Applications and Biological Activity

Enzyme Inhibition Studies

In screening assays against human carbonic anhydrase IX, the compound showed 47% inhibition at 10 μM concentration . Molecular docking simulations suggest the methanone carbonyl oxygen forms hydrogen bonds with Thr199 residue in the enzyme’s active site.

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